molecular formula C15H10F3NO3 B2778353 [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-76-8

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate

Cat. No.: B2778353
CAS No.: 389810-76-8
M. Wt: 309.244
InChI Key: QVAVASNCQCZGJA-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and fluorobenzoate groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2,6-difluoroaniline with methyl 2-fluorobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate
  • [(2,6-Difluorophenyl)carbamoyl]methyl 4-fluorobenzoate
  • [(3,5-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate

Uniqueness

[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAVASNCQCZGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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